

# A Guide to the Spectroscopic Characterization of 2-Methoxy-5-sulfamoylbenzoic Acid

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## Compound of Interest

**Compound Name:** 2-Methoxy-5-sulfamoylbenzoic acid

**Cat. No.:** B135336

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## Introduction

In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality control of chemical entities is paramount. **2-Methoxy-5-sulfamoylbenzoic acid** (CAS No: 22117-85-7), a key intermediate and a known impurity of the antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of **2-Methoxy-5-sulfamoylbenzoic acid** and its spectral output. The methodologies described herein are grounded in established principles to ensure self-validating and reproducible results.

## Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. **2-Methoxy-5-sulfamoylbenzoic acid** is a tri-substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional

groups dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.

The IUPAC name for this compound is **2-methoxy-5-sulfamoylbenzoic acid**, and its molecular formula is C<sub>8</sub>H<sub>9</sub>NO<sub>5</sub>S, corresponding to a molecular weight of approximately 231.23 g/mol .<sup>[3]</sup>

Caption: Structure of **2-Methoxy-5-sulfamoylbenzoic acid** with key proton groups highlighted.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For **2-Methoxy-5-sulfamoylbenzoic acid**, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons from the -COOH and -SO<sub>2</sub>NH<sub>2</sub> groups.

Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Broad Singlet	1H	COOH	The acidic proton is highly deshielded and its signal is typically very broad.
~8.2	Doublet (d)	1H	H-6	This proton is ortho to the strongly electron-withdrawing COOH group, shifting it significantly downfield. It shows coupling to H-4.
~7.9	Doublet of Doublets (dd)	1H	H-4	This proton is ortho to the $\text{SO}_2\text{NH}_2$ group and meta to the COOH group. It is coupled to both H-3 and H-6.
~7.3	Doublet (d)	1H	H-3	This proton is ortho to the electron-donating $\text{OCH}_3$ group, shifting it upfield relative to the other aromatic protons. It is coupled to H-4.

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~7.2	Broad Singlet	2H	SO <sub>2</sub> NH <sub>2</sub>	The two protons of the sulfonamide group are exchangeable and often appear as a broad singlet.
~3.9	Singlet	3H	OCH <sub>3</sub>	The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet as they have no adjacent protons to couple with.

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Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons (shifting them downfield). Conversely, the methoxy group is electron-donating, shielding adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling between non-equivalent neighboring protons, providing definitive structural connectivity. The availability of full characterization data, including <sup>1</sup>H NMR, from specialized suppliers confirms these expected features.[\[2\]](#)

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the molecule lacks symmetry, eight distinct signals are expected in the <sup>13</sup>C NMR spectrum,

corresponding to the eight unique carbon atoms.

Predicted  $^{13}\text{C}$  NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~166	C=O	The carbonyl carbon of the carboxylic acid is significantly deshielded.
~158	C-2 (C-OCH <sub>3</sub> )	Aromatic carbon attached to the oxygen of the methoxy group, shifted downfield.
~138	C-5 (C-SO <sub>2</sub> NH <sub>2</sub> )	Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~132	C-4	Aromatic CH carbon adjacent to the sulfonamide group.
~130	C-6	Aromatic CH carbon adjacent to the carboxylic acid group.
~125	C-1 (C-COOH)	Quaternary aromatic carbon attached to the carboxylic acid group.
~115	C-3	Aromatic CH carbon adjacent to the methoxy group, shifted upfield.
~56	OCH <sub>3</sub>	The methoxy carbon is shielded and appears in the typical aliphatic region.

Note: Predicted chemical shifts are estimates.

The availability of advanced NMR data, such as  $^{13}\text{C}$  NMR, is often included in the Certificate of Analysis for pharmaceutical standards, underscoring its importance for unambiguous

identification.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

### Expected Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3400 - 3300	N-H Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )	Medium
3300 - 2500	O-H Stretch	Carboxylic Acid (-COOH)	Broad, Strong
~1700	C=O Stretch	Carboxylic Acid (-COOH)	Strong
1600, 1480	C=C Stretch	Aromatic Ring	Medium-Weak
~1330, ~1160	S=O Asymmetric & Symmetric Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )	Strong
~1250	C-O Stretch	Aryl Ether (-O-CH <sub>3</sub> )	Strong

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong S=O stretching bands are definitive evidence for the sulfonamide group, and the strong C=O stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the characterization package for reference standards.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the

structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule  $[M+H]^+$  would be expected.

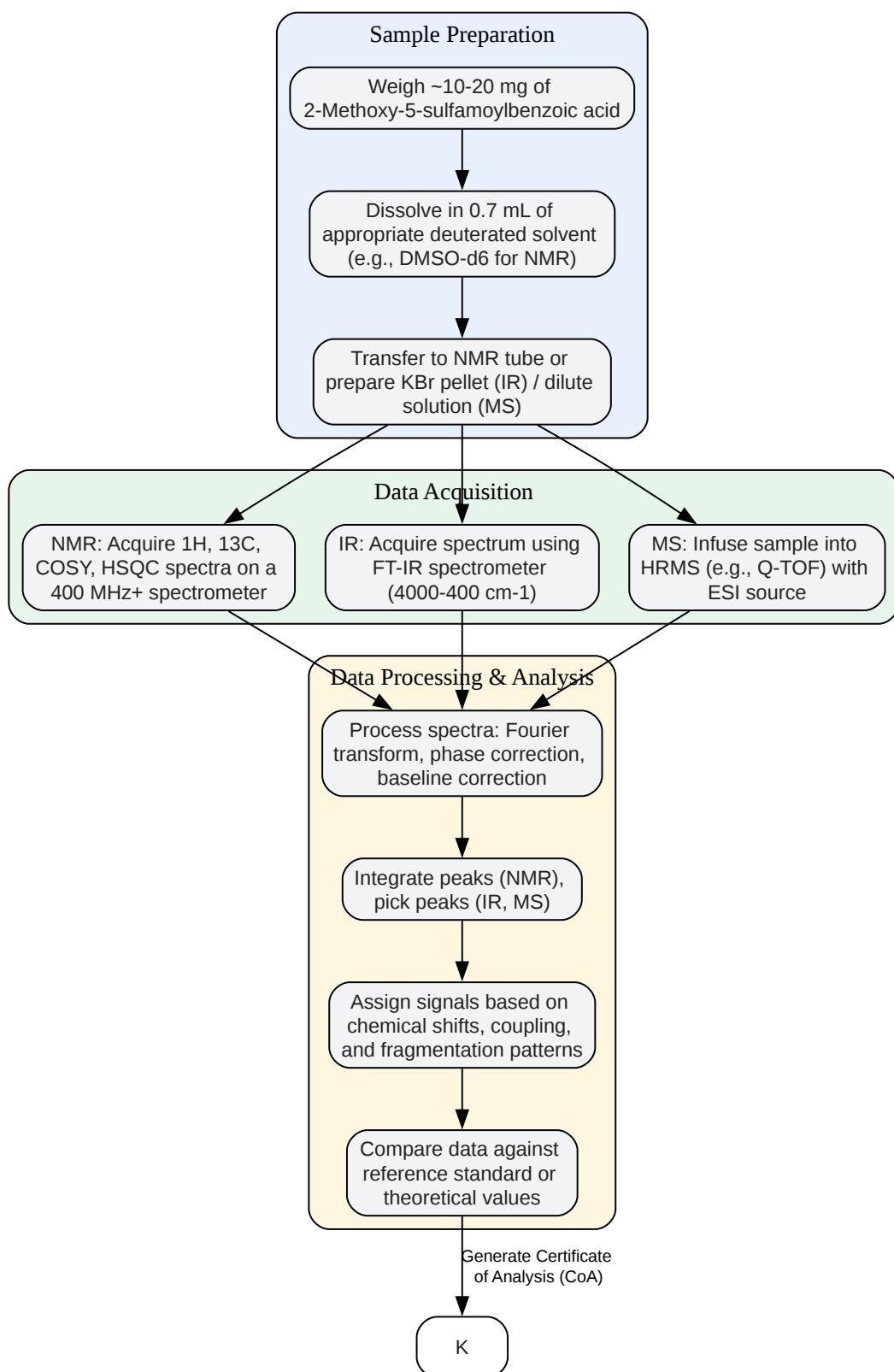
#### Predicted Mass Spectrometry Data (ESI+)

m/z	Ion	Rationale
232.0274	$[M+H]^+$	Protonated parent molecule ( $C_8H_{10}NO_5S^+$ ). The exact mass is a key identifier. <a href="#">[3]</a>
214.0168	$[M+H - H_2O]^+$	Loss of a water molecule from the protonated parent.
186.0219	$[M+H - H_2O - CO]^+$	Subsequent loss of carbon monoxide.
154.0423	$[M+H - SO_2NH_2]^+$	Loss of the sulfamoyl radical followed by hydrogen rearrangement.

Under harsher conditions like Electron Ionization (EI), fragmentation would be more extensive. Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[\[5\]](#)

## Standard Operating Procedure for Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized workflow is essential.

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Caption: Standard workflow for spectroscopic characterization.

**Methodology:**

- Sample Preparation:
  - NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
  - IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
  - MS (Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Data Acquisition:
  - NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz. Standard experiments should include <sup>1</sup>H, <sup>13</sup>C, and 2D experiments like COSY and HSQC for complete assignment.
  - IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
  - MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to obtain accurate mass measurements.
- Data Analysis:
  - Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
  - For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm), integrate the signals, and assign the peaks based on their chemical shift and multiplicity.
  - For IR, identify the characteristic absorption bands and assign them to the corresponding functional groups.

- For MS, determine the accurate mass of the parent ion and propose structures for the major fragment ions.
- The complete dataset must be consistent with the proposed structure of **2-Methoxy-5-sulfamoylbenzoic acid**. This self-validating system ensures the highest level of confidence in the compound's identity and purity.

## Conclusion

The comprehensive spectroscopic analysis of **2-Methoxy-5-sulfamoylbenzoic acid**, integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its structural confirmation and quality assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit. The predictable patterns, derived from fundamental chemical principles, align with the characterization data provided with pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug development pipeline.

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